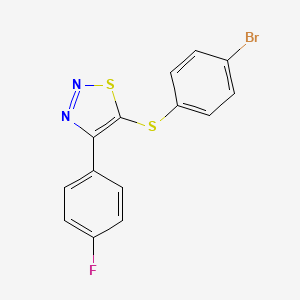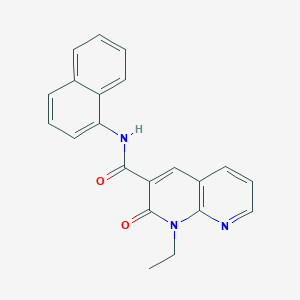
1-ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with an ethyl group, a naphthyl group, and a carboxamide group. Its unique structure makes it a subject of interest in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminonicotinic acid derivatives.
Introduction of the Naphthyl Group: This step often involves a Friedel-Crafts acylation reaction where the naphthyl group is introduced to the naphthyridine core.
Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through an amidation reaction using suitable amines and coupling agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
化学反应分析
Types of Reactions
1-ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the naphthyl or naphthyridine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
1-ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions and cellular pathways.
Materials Science: Its unique structural properties are explored for the development of novel materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 1-ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can influence various cellular pathways, leading to desired therapeutic effects or biological responses.
相似化合物的比较
Similar Compounds
1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Lacks the naphthyl group, which may affect its binding affinity and specificity.
Naphthalen-1-yl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Lacks the ethyl group, potentially altering its pharmacokinetic properties.
1-ethyl-N-(phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Substitutes the naphthyl group with a phenyl group, which can change its electronic properties and reactivity.
Uniqueness
1-ethyl-N-(naphthalen-1-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its naphthyl group enhances aromatic interactions, while the ethyl group can influence its solubility and metabolic stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
1-ethyl-N-naphthalen-1-yl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-2-24-19-15(9-6-12-22-19)13-17(21(24)26)20(25)23-18-11-5-8-14-7-3-4-10-16(14)18/h3-13H,2H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHVBEVTDXFHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
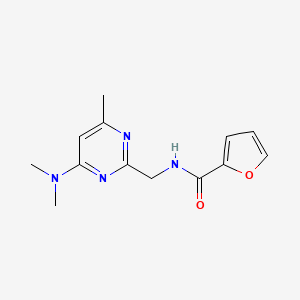
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-D][1,4]diazepine](/img/structure/B2843255.png)
![Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2843259.png)
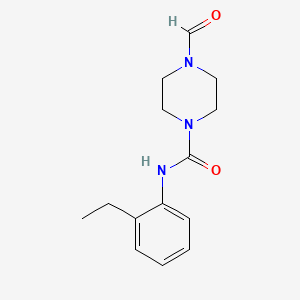
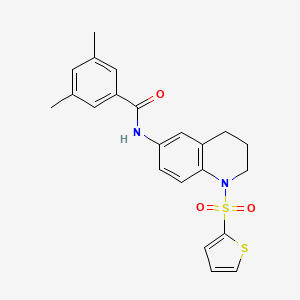
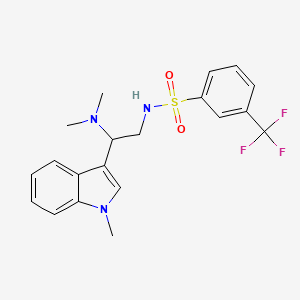

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2843268.png)
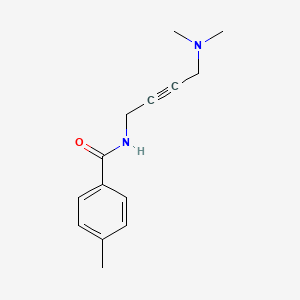
![5-chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B2843270.png)
![5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2843271.png)
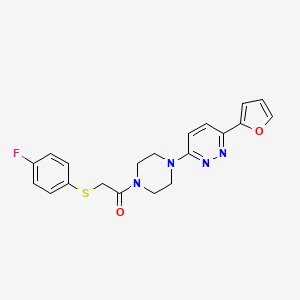
![ETHYL 4-(4-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2843275.png)
